Cas no 10449-07-7 (1-(2-Chlorophenyl)hydrazine)

1-(2-Chlorophenyl)hydrazine is a chlorinated aromatic hydrazine derivative commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include its role as a versatile building block for the preparation of heterocyclic compounds, such as indoles and pyrazoles, which are valuable in medicinal chemistry. The presence of the 2-chloro substituent enhances reactivity in electrophilic substitution and coupling reactions, making it useful for targeted functionalization. This compound exhibits good stability under standard storage conditions and is typically handled under inert atmospheres to prevent oxidation. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise synthetic control.
1-(2-Chlorophenyl)hydrazine structure
1-(2-Chlorophenyl)hydrazine structure
Product name:1-(2-Chlorophenyl)hydrazine
CAS No:10449-07-7
MF:C6H7CLN2
Molecular Weight:142.58618
MDL:MFCD00982023
CID:136413
PubChem ID:418422

1-(2-Chlorophenyl)hydrazine 化学的及び物理的性質

名前と識別子

    • Hydrazine,(2-chlorophenyl)-
    • (2-chlorophenyl)hydrazine
    • 2-CHLOROPHENYLHYDRAZINE
    • 1-(2-Chlorophenyl)hydrazine
    • 1-Chloro-2-hydrazinobenzene
    • NSC 100723
    • CS-0447332
    • BB 0249751
    • A6827
    • J-500717
    • 10449-07-7
    • NCI60_000014
    • AKOS000112918
    • 2-Chlor-phenylhydrazin
    • EINECS 255-194-1
    • SCHEMBL6893
    • 2-chlorophenyl hydrazine
    • MFCD00982023
    • Hydrazine, (2-chlorophenyl)-, monohydrochloride
    • Hydrazine, (2-chlorophenyl)-
    • DTXSID30866030
    • 1-(2-chlorophenyl)hydrazine hydrochloride
    • o-Chlorophenylhydrazine HCl
    • 1-(2-Chlorophenyl)hydrazine #
    • CHEMBL2007853
    • PS-5753
    • MDL: MFCD00982023
    • インチ: InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
    • InChIKey: GHGPIPTUDQZJJS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)Cl)NN

計算された属性

  • 精确分子量: 142.02991
  • 同位素质量: 142.0297759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 87.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • PSA: 38.05

1-(2-Chlorophenyl)hydrazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33944-2.5g
(2-chlorophenyl)hydrazine
10449-07-7 95%
2.5g
$1020.0 2023-11-08
TRC
C375525-2.5g
1-(2-Chlorophenyl)hydrazine
10449-07-7
2.5g
$ 175.00 2022-04-28
Chemenu
CM344513-1g
(2-Chlorophenyl)hydrazine
10449-07-7 95%+
1g
$79 2022-06-14
Cooke Chemical
LN7346357-25g
10449-07-7 (2-Chlorophenyl)hydrazine
25g
RMB 2480.80 2023-11-08
AstaTech
78675-5/g
1-(2-CHLOROPHENYL)HYDRAZINE
10449-07-7 95%
5g
$432 2023-11-08
A2B Chem LLC
AE23409-5g
(2-Chlorophenyl)hydrazine
10449-07-7 98%
5g
$499.00 2024-04-20
1PlusChem
1P0093BL-5g
(2-CHLOROPHENYL)HYDRAZINE HYDROCHLORIDE
10449-07-7 98%
5g
$656.00 2025-02-24
abcr
AB278645-1 g
2-Chlorophenylhydrazine, 98%; .
10449-07-7 98%
1g
€297.00 2023-04-26
TRC
C375525-250mg
1-(2-Chlorophenyl)hydrazine
10449-07-7
250mg
$ 45.00 2022-04-28
Chemenu
CM344513-5g
(2-Chlorophenyl)hydrazine
10449-07-7 95%+
5g
$229 2022-06-14

1-(2-Chlorophenyl)hydrazine 関連文献

1-(2-Chlorophenyl)hydrazineに関する追加情報

Professional Introduction to 1-(2-Chlorophenyl)hydrazine (CAS No. 10449-07-7)

1-(2-Chlorophenyl)hydrazine, with the chemical formula C6H7ClN2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 10449-07-7, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 1-(2-Chlorophenyl)hydrazine consists of a phenyl ring substituted with a chlorine atom at the 2-position and a hydrazine group attached to the para position. This unique arrangement contributes to its reactivity and makes it a useful building block in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its interaction with biological targets, making it a promising candidate for drug development.

In recent years, 1-(2-Chlorophenyl)hydrazine has been extensively studied for its potential in medicinal chemistry. Researchers have explored its role in the synthesis of various heterocyclic compounds, which are known for their broad spectrum of biological activities. One of the most notable applications is its use in the development of antitumor agents. The hydrazine moiety can form coordination complexes with metal ions, which has been exploited in designing novel anticancer drugs that target specific enzymes involved in tumor growth and progression.

Moreover, 1-(2-Chlorophenyl)hydrazine has shown promise in the treatment of neurological disorders. Studies have indicated that derivatives of this compound can modulate neurotransmitter activity by interacting with specific receptors in the brain. This has led to investigations into its potential as a therapeutic agent for conditions such as Parkinson's disease and Alzheimer's disease, where neurotransmitter imbalances play a critical role.

The chemical reactivity of 1-(2-Chlorophenyl)hydrazine also makes it a valuable tool in synthetic organic chemistry. It can undergo various reactions, including nucleophilic aromatic substitution, condensation reactions, and cyclization processes, enabling the synthesis of complex molecular structures. These reactions are often catalyzed by transition metals or organocatalysts, which enhance reaction efficiency and selectivity.

Recent advancements in computational chemistry have further highlighted the importance of 1-(2-Chlorophenyl)hydrazine in drug design. Molecular modeling studies have revealed that this compound can effectively bind to biological targets by forming multiple hydrogen bonds and hydrophobic interactions. These insights have guided the development of more potent and selective drug candidates based on its structural framework.

In addition to its pharmaceutical applications, 1-(2-Chlorophenyl)hydrazine has found utility in material science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel materials with enhanced catalytic properties. These materials are being explored for use in industrial processes where efficient conversion of reactants into products is crucial.

The synthesis of 1-(2-Chlorophenyl)hydrazine itself is an area of active research. Chemists have developed various synthetic routes that optimize yield and purity while minimizing environmental impact. Green chemistry principles have been incorporated into these processes, ensuring that the production of this compound is sustainable and environmentally friendly.

The safety profile of CAS No. 10449-07-7, or more accurately referred to as 1-(2-Chlorophenyl)hydrazine, is another critical aspect that has been thoroughly investigated. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to prevent exposure.

In conclusion, 1-(2-Chlorophenyl)hydrazine (CAS No. 10449-07-7) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs and materials with enhanced functionality. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow even further.

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